![molecular formula C15H14N2OS B2891591 N-异丙基噻吩并[2,3-b]喹啉-2-甲酰胺 CAS No. 478079-42-4](/img/structure/B2891591.png)

N-异丙基噻吩并[2,3-b]喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

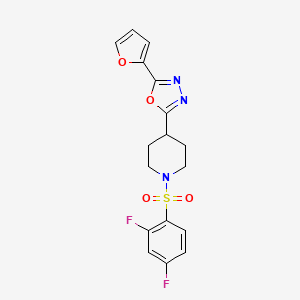

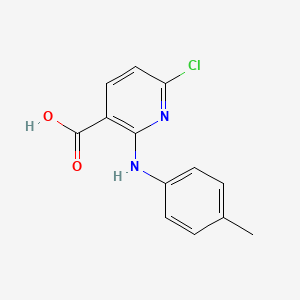

“N-isopropylthieno[2,3-b]quinoline-2-carboxamide” is a quinoline-carboxamide derivative . It has a molecular formula of C15H14N2OS . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and apoptotic inducers .

Molecular Structure Analysis

The molecular structure of “N-isopropylthieno[2,3-b]quinoline-2-carboxamide” consists of a quinoline ring system, which is essentially planar . The exact structural details specific to “N-isopropylthieno[2,3-b]quinoline-2-carboxamide” are not available in the retrieved papers.科学研究应用

用于 PET 成像的放射性配体开发

喹啉-2-甲酰胺衍生物,其结构类似于 N-异丙基噻吩并[2,3-b]喹啉-2-甲酰胺,已被开发为用于正电子发射断层扫描 (PET) 成像的潜在放射性配体。这些化合物,包括 N-[甲基-11C]-3-甲基-4-苯基-N-(苯甲基)喹啉-2-甲酰胺,已显示出对体内外周苯二氮卓受体 (PBR) 的高特异性结合,表明它们在使用 PET 对 PBR 进行无创评估方面很有用,适用于各种生物和医学应用 (Matarrese 等人,2001).

抗菌和抗真菌剂

已开发出新型喹啉甲酰胺的选择性合成方法,该方法对枯草芽孢杆菌和金黄色葡萄球菌表现出显着的抗菌活性,以及对白色念珠菌的高抗真菌活性。这些发现突出了喹啉甲酰胺衍生物在开发新型抗菌和抗真菌疗法方面的潜力 (Moussaoui 等人,2021).

抑制聚 (ADP-核糖) 聚合酶-1 (PARP-1)

喹啉-8-甲酰胺已被设计并合成,用作聚 (ADP-核糖) 聚合酶-1 (PARP-1) 的抑制剂,PARP-1 是药物设计中的一个重要靶酶。这些抑制剂在各种条件下表现出治疗活性,某些化合物显示出有效的抑制作用,表明它们在治疗 PARP-1 参与的疾病中具有潜在应用 (Lord 等人,2009).

光催化和磁性

喹啉-咪唑-单酰胺配体已被掺入基于八钼酸盐的配合物中,表现出电催化活性和光催化性能,用于降解有机染料。这些配合物还表现出反铁磁行为,表明它们在各种催化和材料科学应用中具有潜在用途 (Li 等人,2020).

抗增殖活性

噻吩并[2,3-b]吡啶和呋喃并[2,3-b]吡啶衍生物与 N-异丙基噻吩并[2,3-b]喹啉-2-甲酰胺密切相关,已合成并评估了它们对各种癌细胞系的抗增殖活性。该类化合物表现出显着的活性,特别是对黑色素瘤和乳腺癌细胞系,表明它们作为抗肿瘤剂的潜力 (Hung 等人,2014).

作用机制

Target of Action

The primary target of N-isopropylthieno[2,3-b]quinoline-2-carboxamide is Pim-1 kinase , a protein kinase that plays a crucial role in cell survival and proliferation . This compound has shown potential as an anticancer agent, particularly against cell lines such as MCF-7, CACO, HepG-2, and HCT-116 .

Mode of Action

N-isopropylthieno[2,3-b]quinoline-2-carboxamide interacts with its target, Pim-1 kinase, by inhibiting its activity . This inhibition leads to a decrease in cell survival and proliferation, making it a promising strategy for cancer treatments . The compound also induces apoptosis, a process of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Biochemical Pathways

The compound affects the biochemical pathways related to cell survival and proliferation, primarily regulated by protein kinases . By inhibiting Pim-1 kinase, it disrupts these pathways, leading to decreased cell survival and proliferation . The compound also influences the apoptotic pathway, promoting cell death .

Pharmacokinetics

In silico assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties indicates that N-isopropylthieno[2,3-b]quinoline-2-carboxamide is orally bioavailable without blood-brain barrier penetration . This suggests that the compound can be effectively absorbed and distributed within the body, metabolized, and then excreted, which impacts its bioavailability.

Result of Action

The result of the action of N-isopropylthieno[2,3-b]quinoline-2-carboxamide is a decrease in cell survival and proliferation, particularly in cancer cells . It achieves this by inhibiting Pim-1 kinase and inducing apoptosis . This leads to a reduction in tumor growth, making it a potential anticancer agent .

属性

IUPAC Name |

N-propan-2-ylthieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-9(2)16-14(18)13-8-11-7-10-5-3-4-6-12(10)17-15(11)19-13/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJCKPWLRVVDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)

![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)

![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2891522.png)

![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)